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Abstract

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor,
an ATP-gated ion channel implicated in a variety of physiological and pathological processes,
particularly neuroinflammation and chronic pain. This technical guide provides an in-depth
overview of JNJ-47965567 as a research tool for studying purinergic signaling. It includes a
summary of its pharmacological properties, detailed protocols for key experimental assays, and
visualizations of relevant signaling pathways and experimental workflows.

Introduction to JNJ-47965567 and Purinergic
Signaling

Purinergic signaling is a form of extracellular signaling mediated by purine nucleosides and
nucleotides, such as adenosine and adenosine triphosphate (ATP). These molecules act as
signaling molecules by binding to and activating purinergic receptors, which are present on the
surface of most mammalian cells. Purinergic receptors are broadly classified into two families:
P1 receptors, which are G protein-coupled receptors that respond to adenosine, and P2
receptors, which are activated by ATP and other nucleotides.

The P2 receptor family is further subdivided into two classes: P2Y receptors, which are G
protein-coupled, and P2X receptors, which are ligand-gated ion channels. The P2X7 receptor is
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a uniqgue member of the P2X family, requiring high concentrations of extracellular ATP for
activation. Its activation leads to the opening of a non-selective cation channel, resulting in the
influx of Na+ and Ca2+ and the efflux of K+. This ion flux triggers a range of downstream
signaling events, including the activation of the NLRP3 inflammasome and the release of pro-
inflammatory cytokines such as interleukin-13 (IL-1[3).

Given its role in inflammation and other cellular processes, the P2X7 receptor has emerged as
a promising therapeutic target for a variety of disorders, including neurodegenerative diseases,
chronic pain, and mood disorders. JNJ-47965567 has been developed as a high-affinity
antagonist of the P2X7 receptor, providing a valuable tool for researchers to investigate the role
of this receptor in health and disease.

Mechanism of Action of INJ-47965567

JNJ-47965567 acts as a selective and potent antagonist of the P2X7 receptor. It exhibits high
affinity for both human and rat P2X7 receptors. Studies have shown that JINJ-47965567 can
effectively block ATP-induced currents and the release of IL-1[3 in a concentration-dependent
manner. While initially thought to be a competitive antagonist, further studies have suggested a
non-competitive mechanism of inhibition.

The central permeability of INJ-47965567 makes it particularly useful for in vivo studies
investigating the role of the P2X7 receptor in the central nervous system (CNS). It has been
shown to engage the P2X7 channel in the brain and has demonstrated efficacy in animal
models of neuropathic pain and mania.

Quantitative Data

The following tables summarize the reported binding affinities and potencies of INJ-47965567
for the P2X7 receptor in various species and experimental systems.

Table 1: Binding Affinity of INJ-47965567 for P2X7 Receptors
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Species pKi (x SEM) Cell Line Reference
1321N1 astrocytoma
Human 7.9 (£ 0.07) [1][2]
cells
1321N1 astrocytoma
Rat 8.7 (x 0.07) [1]
cells
Mouse 6.9 Not specified

Table 2: Potency of INJ-47965567 in Functional Assays

. CelllTissue
Assay Species pIC50 (+ SEM) Reference
Type
BzATP-induced 1321N1
) Human 8.3 (+ 0.08) [1]
Calcium Flux astrocytoma cells
1321N1
Macaque 8.6 (x0.1) [1]
astrocytoma cells
1321N1
Dog 8.5 (x0.2) [1]
astrocytoma cells
1321N1
Rat 7.2 (£ 0.08) [1]
astrocytoma cells
1321N1
Mouse 75(x0.1) [1]
astrocytoma cells
BzATP-induced
Human 6.7 (+ 0.07) Whole blood [11[2]
IL-1p Release
Human 7.5 (x0.07) Monocytes [1][2]
Rat 7.1(x0.1) Microglia [1][2]
Calcium Flux Rat 7.5(x0.4) Astrocytes [1]

Table 3: In Vivo Efficacy of INJ-47965567
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channels, and

transporters

effect

Model Species Dose Effect Reference
Amphetamine-
) Attenuated
induced Rat 30 mg/kg o [11[2]
- hyperactivity
hyperactivity
Modest, but
Neuropathic pain  Rat 30 mg/kg significant [1][2]
efficacy
BzATP-induced
IL-10 release in Rat Not specified Functional block [1][2]
brain
Brain P2X7
EC50 of 78 £ 19 Target
receptor Rat [1][2]
ng/mL engagement
occupancy
Table 4: Selectivity of INJ-47965567
. Test
Target Species . % Effect Reference
Concentration
Melatonin 1
Human 10 uM 65% [1]
receptor
Serotonin
Human 10 uM 82% [1]
transporter
Panel of 50 other
receptors, ion N No significant
Not specified 1uM [1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
activity of INJ-47965567.
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Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of INJ-47965567 for the P2X7 receptor.

Materials:

Cell membranes from 1321N1 astrocytoma cells stably expressing the P2X7 receptor.
[3H]-A-804598 (radioligand).

JNJ-47965567.

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).

Scintillation fluid.

Glass fiber filters.

Scintillation counter.

Procedure:

Prepare a series of dilutions of INJ-47965567 in assay buffer.

In a microplate, combine the cell membranes, [3H]-A-804598 at a concentration near its Kd,
and the various concentrations of INJ-47965567.

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90
minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a
scintillation counter.
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Non-specific binding is determined in the presence of a high concentration of a non-labeled
P2X7 antagonist.

Specific binding is calculated by subtracting non-specific binding from total binding.

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Assay

Objective: To measure the inhibitory effect of INJ-47965567 on P2X7 receptor-mediated
calcium influx.

Materials:

1321N1 astrocytoma cells stably expressing the P2X7 receptor.

Fluo-4 AM or Fura-2 AM (calcium indicator dye).

Pluronic F-127.

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

BzATP (P2X7 receptor agonist).

JNJ-47965567.

Fluorescence plate reader or microscope.

Procedure:

Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to
confluence.

Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS.
Remove the culture medium from the cells and add the loading buffer.

Incubate the plate in the dark at 37°C for 45-60 minutes.
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e Wash the cells with HBSS to remove excess dye.

e Add HBSS containing various concentrations of INJ-47965567 to the wells and incubate for
a short period (e.g., 10-15 minutes).

e Measure the baseline fluorescence using a fluorescence plate reader.

o Add BzATP to the wells to stimulate the P2X7 receptor and immediately begin recording the
fluorescence intensity over time.

e The change in fluorescence intensity reflects the change in intracellular calcium
concentration.

e The pIC50 value is determined by plotting the inhibition of the calcium response against the
concentration of JINJ-47965567.

IL-1B Release Assay

Objective: To quantify the inhibitory effect of INJ-47965567 on P2X7 receptor-mediated IL-1[3
release.

Materials:

Human peripheral blood mononuclear cells (PBMCSs) or rat primary microglia.

Lipopolysaccharide (LPS).

BzATP.

JNJ-47965567.

RPMI-1640 medium.

Human or rat IL-1[3 ELISA Kit.

Procedure:

 |solate PBMCs from human blood or primary microglia from rat brains.
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o Plate the cells in a 24-well or 96-well plate.

e Prime the cells with LPS (e.g., 1 pg/mL) for several hours (e.g., 4-6 hours) to induce the
expression of pro-IL-1p.

e Pre-incubate the cells with various concentrations of INJ-47965567 for 30-60 minutes.

o Stimulate the cells with BzATP (e.g., 100 uM) for a defined period (e.g., 30-60 minutes) to
activate the P2X7 receptor and induce the release of mature IL-13.

o Collect the cell culture supernatant.

e Quantify the concentration of IL-1f3 in the supernatant using a commercially available ELISA
kit, following the manufacturer's instructions.

e The pIC50 value is determined by plotting the inhibition of IL-1(3 release against the
concentration of INJ-47965567.
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Caption: P2X7 receptor signaling cascade upon ATP binding.
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Caption: INJ-47965567 inhibits P2X7 receptor activation.

Experimental Workflow for INJ-47965567
Characterization
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Caption: Workflow for characterizing JNJ-47965567.

Conclusion

JNJ-47965567 is a valuable pharmacological tool for the investigation of P2X7 receptor
function in purinergic signaling. Its high potency, selectivity, and central permeability make it
suitable for a wide range of in vitro and in vivo studies. The experimental protocols and data
presented in this guide are intended to assist researchers in designing and conducting
experiments to further elucidate the role of the P2X7 receptor in various physiological and
pathological contexts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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